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molecular formula C12H17BrN2 B8518130 4-Bromo-2-(4-methyl-piperidin-1-yl)-phenylamine

4-Bromo-2-(4-methyl-piperidin-1-yl)-phenylamine

Cat. No. B8518130
M. Wt: 269.18 g/mol
InChI Key: DHCYSGCNUBJQIB-UHFFFAOYSA-N
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Patent
US07427683B2

Procedure details

A flask charged with 1-(5-bromo-2-nitro-phenyl)-4-methyl-piperidine (1.0 g, 3.3 mmol) (as prepared in the previous step), ammonium chloride (1.8 g, 33 mmol), iron powder (0.93 g, 16 mmol), EtOH (12 mL) and water (6 mL) was heated at 80° C. for 1 h. The reaction was filtered though Celite, concentrated and eluted from a 20-g SPE cartridge (silica) with 100% DCM to give 0.80 g (91%) of the title compound as a yellow oil. Mass spectrum (ESI, m/z): Calcd. for C12H17BrN2, 269.1/271.1 (M+H), found 269.1/271.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.93 g
Type
catalyst
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([N:8]2[CH2:13][CH2:12][CH:11]([CH3:14])[CH2:10][CH2:9]2)[CH:7]=1.[Cl-].[NH4+].CCO>[Fe].O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:15])=[C:6]([N:8]2[CH2:13][CH2:12][CH:11]([CH3:14])[CH2:10][CH2:9]2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)N1CCC(CC1)C)[N+](=O)[O-]
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
12 mL
Type
reactant
Smiles
CCO
Name
Quantity
0.93 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered though Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted from a 20-g SPE cartridge (silica) with 100% DCM

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N)N1CCC(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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